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Compound of Interest

Compound Name: 3-(3,5-Dimethylphenoxy)propanal

Cat. No.: B3073115 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for the organic compound 3-(3,5-Dimethylphenoxy)propanal. Due to the limited availability of

experimental spectra in public databases, this document focuses on high-quality predicted data

for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed,

standardized experimental protocols for obtaining such data are also presented to aid

researchers in their laboratory work.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-(3,5-
Dimethylphenoxy)propanal (Molecular Formula: C₁₁H₁₄O₂, Molecular Weight: 178.23 g/mol ).

These predictions were generated using computational models and serve as a valuable

reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

9.82 t 1H -CHO

6.61 s 1H Ar-H

6.55 s 2H Ar-H

4.10 t 2H -O-CH₂-

2.91 t 2H -CH₂-CHO

2.29 s 6H Ar-CH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppm Carbon Type

201.5 C=O

158.8 Ar-C-O

139.5 Ar-C-CH₃

129.5 Ar-CH

114.8 Ar-CH

64.0 -O-CH₂-

43.5 -CH₂-CHO

21.4 Ar-CH₃

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~2920 Strong
C-H stretch (aromatic and

aliphatic)

~2850 Medium C-H stretch (aliphatic)

~2720, ~2820 Medium C-H stretch (aldehyde)

~1725 Strong C=O stretch (aldehyde)

~1600, ~1470 Medium-Strong C=C stretch (aromatic ring)

~1250 Strong C-O stretch (aryl ether)

~840 Strong
C-H bend (aromatic, out-of-

plane)

Table 4: Predicted Mass Spectrometry (Electron
Ionization - EI) Data

m/z Relative Intensity (%) Putative Fragment

178 45 [M]⁺ (Molecular Ion)

135 100 [M - C₃H₅O]⁺

121 80 [M - C₄H₇O]⁺

107 30 [C₇H₇O]⁺

91 25 [C₇H₇]⁺

77 15 [C₆H₅]⁺

Experimental Protocols
The following are detailed, generic protocols for acquiring the spectroscopic data presented

above. These protocols are intended as a guide and may require optimization based on the

specific instrumentation and sample characteristics.
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¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

NMR Spectrometer (e.g., 400 or 500 MHz)

5 mm NMR tubes

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

Tetramethylsilane (TMS) as an internal standard (or use solvent peak as reference)

Sample of 3-(3,5-Dimethylphenoxy)propanal (5-10 mg for ¹H, 20-50 mg for ¹³C)

Pipettes and vials

Procedure:

Sample Preparation:

Accurately weigh the required amount of the compound and dissolve it in approximately

0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

Add a small amount of TMS as an internal standard (typically 1% v/v), unless referencing

to the residual solvent peak.

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

Tune and match the probe for the respective nucleus (¹H or ¹³C).

¹H NMR Acquisition:

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12

ppm).

Use a standard pulse sequence (e.g., zg30).

Set the number of scans (e.g., 8-16) and a relaxation delay of 1-2 seconds.

Acquire the Free Induction Decay (FID).

¹³C NMR Acquisition:

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220

ppm).

Use a proton-decoupled pulse sequence (e.g., zgpg30).

Set a sufficient number of scans to achieve a good signal-to-noise ratio (this will be

significantly higher than for ¹H NMR).

Acquire the FID.

Data Processing:

Apply a Fourier transform to the FID.

Phase the spectrum to obtain pure absorption peaks.

Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent

peak.

Integrate the peaks in the ¹H NMR spectrum.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials:

FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

Sample of 3-(3,5-Dimethylphenoxy)propanal

Solvent for cleaning (e.g., isopropanol or acetone)

Lint-free wipes

Procedure:

Background Spectrum:

Ensure the ATR crystal is clean and dry.

Record a background spectrum of the empty ATR crystal. This will be subtracted from the

sample spectrum.

Sample Analysis:

Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring

complete coverage of the crystal surface.

For solid samples, apply pressure using the instrument's pressure clamp to ensure good

contact between the sample and the crystal.

Record the sample spectrum.

Data Processing:

The software will automatically subtract the background spectrum from the sample

spectrum.

Identify the characteristic absorption bands and their corresponding wavenumbers (cm⁻¹).
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Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

Mass Spectrometer with an Electron Ionization (EI) source

Direct insertion probe or Gas Chromatography (GC) interface

Sample of 3-(3,5-Dimethylphenoxy)propanal

Volatile solvent (if using GC)

Procedure:

Sample Introduction:

Direct Insertion Probe: Dissolve a small amount of the sample in a volatile solvent, apply it

to the probe tip, and allow the solvent to evaporate. Insert the probe into the ion source.

GC Inlet: Prepare a dilute solution of the sample in a suitable volatile solvent and inject it

into the GC. The compound will be vaporized and separated before entering the MS ion

source.

Ionization:

In the EI source, the gaseous sample molecules are bombarded with a high-energy

electron beam (typically 70 eV).

This causes the molecules to ionize and fragment.

Mass Analysis:

The resulting ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

Detection and Data Processing:
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The detector records the abundance of each ion at a specific m/z value.

The resulting mass spectrum is a plot of relative intensity versus m/z.

Identify the molecular ion peak and the major fragment ions.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized organic compound.
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Spectroscopic Analysis Workflow
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

an organic compound.

To cite this document: BenchChem. [Spectroscopic Data and Analysis of 3-(3,5-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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